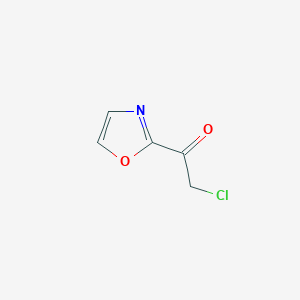

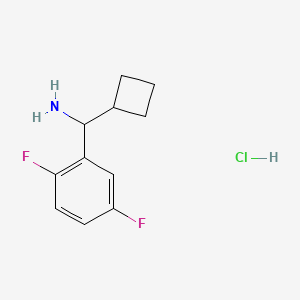

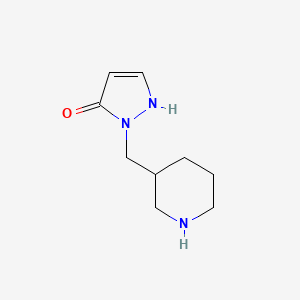

((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine

Übersicht

Beschreibung

The compound is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of (1-benzyl-1 H -1,2,3-triazol-4-yl)methyl diphenylphosphinate was optimized with respect to the reaction parameters, such as the temperature, reaction time, and catalyst loading . The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .Molecular Structure Analysis

Structural analysis shows that in 1 the capped-octahedral environment around the Co (II) centers is highly distorted with rather long bonds between the metal and donor atoms . The tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form, with the Co–N (amine) distance of 2.494 (2) Å acting as a capping bond to the octahedron .Chemical Reactions Analysis

The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy . The approach was applied to a range of organic azides, which confirmed the wide scope and the substituent tolerance of the process .Physical And Chemical Properties Analysis

The compound is a solid at 20°C and has a melting point of 132-143 °C . It has a molecular weight of 530.63 .Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles, including derivatives like ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine, are significant in drug discovery due to their unique properties. They have been utilized in creating new pharmacophores and enhancing the pharmacokinetic profiles of new drugs .

Organic Synthesis

These compounds serve as versatile intermediates in organic synthesis. They can act as ‘click chemistry’ components for creating diverse chemical libraries through azide-alkyne cycloaddition reactions .

Cancer Research

Derivatives of 1,2,3-triazoles have been studied for their cytotoxic activities against various cancer cell lines. For instance, certain benzyl-1H-1,2,3-triazol derivatives have shown promising results in inducing apoptosis in breast cancer cells .

Material Science

The triazole ring structure is integral in materials science for developing new materials with desirable properties such as enhanced stability and functionality .

Agrochemicals

Triazole derivatives are used in agrochemicals due to their bioactive properties. They can function as growth regulators or fungicides in agricultural applications .

Corrosion Inhibition

These compounds have applications as corrosion inhibitors, particularly for copper alloys. Their ability to form stable complexes with metals makes them valuable in industrial settings .

Wirkmechanismus

The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively . Tris [ (1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Safety and Hazards

Zukünftige Richtungen

Further investigation showed that compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively . This suggests potential future directions for research into the therapeutic applications of this compound.

Eigenschaften

IUPAC Name |

2-[(1-benzyltriazol-4-yl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c17-12(18)7-13-6-11-9-16(15-14-11)8-10-4-2-1-3-5-10/h1-5,9,13H,6-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDFHDDIYAKTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

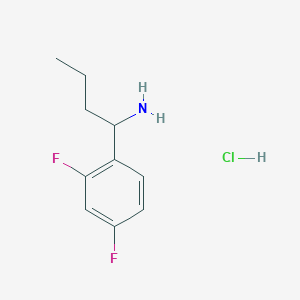

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)

![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)

![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)